molecular formula C19H18N2O4 B6493510 3,3'-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 51424-04-5

3,3'-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)

Cat. No.: B6493510
CAS No.: 51424-04-5
M. Wt: 338.4 g/mol
InChI Key: UNAMVXWYDIIHQX-UHFFFAOYSA-N
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Description

3,3’-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a complex organic compound that features a phenylmethylene bridge connecting two 4-hydroxy-6-methylpyridin-2(1H)-one moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) typically involves the condensation of 4-hydroxy-6-methylpyridin-2(1H)-one with benzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3’-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenylmethylene bridge can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylmethylene derivatives.

Scientific Research Applications

3,3’-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-methylpyridin-2(1H)-one: A precursor in the synthesis of the target compound.

    Benzaldehyde: Another precursor used in the synthesis.

    2-Hydroxy-4-methylpyridine: A structurally related compound with similar chemical properties.

Uniqueness

3,3’-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is unique due to its phenylmethylene bridge, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-phenylmethyl]-6-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-10-8-13(22)16(18(24)20-10)15(12-6-4-3-5-7-12)17-14(23)9-11(2)21-19(17)25/h3-9,15H,1-2H3,(H2,20,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAMVXWYDIIHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(C2=CC=CC=C2)C3=C(C=C(NC3=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716243
Record name 3,3'-(Phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51424-04-5
Record name NSC288510
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-(Phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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